molecular formula C17H23Cl2N3O2 B2695791 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2097922-41-1

3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2695791
CAS No.: 2097922-41-1
M. Wt: 372.29
InChI Key: WBVYYBJBNZTIED-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a high-purity chemical compound intended for research and development applications. This urea derivative features a 3,4-dichlorophenyl group and a complex piperidinyl-methyl moiety incorporating an oxolane (tetrahydrofuran) ring, a structure that suggests potential as a key intermediate in organic synthesis and medicinal chemistry . Compounds with similar dichlorophenyl-urea scaffolds are known to possess bioactive properties and are investigated in various pharmacological contexts . This product is provided as a research tool for qualified laboratory professionals. It is strictly for research use in controlled environments and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYYBJBNZTIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with oxirane under basic conditions to introduce the oxolane ring.

    Attachment of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This is typically done through a nucleophilic aromatic substitution reaction, where the piperidine intermediate reacts with 3,4-dichloronitrobenzene.

    Reduction and Urea Formation: The nitro group is then reduced to an amine, which subsequently reacts with an isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the dichlorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and oxolane rings can enhance the compound’s overall stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s 1,2,3-triazole core distinguishes it from pyrazole- or pyridine-based analogues. Key comparisons include:

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Position 4 Substituent Key Features
Target Compound 1,2,3-Triazole 4-Chlorophenyl Pyridin-3-yl N-(3,4-Diethoxyphenylmethyl)carboxamide Diethoxy group enhances lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 2,4-Dichlorophenyl 4-Chlorophenyl N-(3-Pyridylmethyl)carboxamide High CB1 receptor affinity (IC₅₀ = 0.139 nM)
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 3-Chlorophenyl Amino N-(4-Acetylphenyl)carboxamide Acetyl group may improve bioavailability
3-(4-Chlorophenyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-Chlorophenyl Hydrazide linker 3,4-Dimethoxybenzylidene Hydrazide confers conformational flexibility

Key Observations :

  • Triazole vs.
  • Substituent Effects : The 3,4-diethoxy group in the target compound increases lipophilicity (predicted ClogP ≈ 4.2) relative to dimethoxy analogues (ClogP ≈ 3.5), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and ADME Properties

Property Target Compound Pyrazole CB1 Antagonist Triazole Acetylphenyl Derivative
Molecular Weight ~480 g/mol ~470 g/mol ~390 g/mol
ClogP 4.2 4.5 3.1
Hydrogen Bond Donors 2 2 3
PSA 95 Ų 85 Ų 90 Ų

Biological Activity

3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, also known by its CAS number 2097922-41-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and research findings regarding its pharmacological effects.

Chemical Structure

The molecular formula of this compound is C17H23Cl2N3O2C_{17}H_{23}Cl_{2}N_{3}O_{2}, with a molecular weight of 372.3 g/mol. The compound features a dichlorophenyl group and a piperidine derivative, which are significant in mediating its biological activities.

PropertyValue
Molecular Formula C₁₇H₂₃Cl₂N₃O₂
Molecular Weight 372.3 g/mol
CAS Number 2097922-41-1

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and hormonal regulation.

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

  • Antihypertensive Effects : Preliminary studies suggest that the compound may lower blood pressure by modulating vascular resistance and cardiac output.
  • Neuroprotective Properties : There is evidence indicating potential neuroprotective effects against oxidative stress and inflammation in neuronal cells.

Study 1: Antihypertensive Activity

A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to controls. The mechanism was attributed to vasodilation mediated through nitric oxide pathways.

Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and apoptosis markers. This suggests a protective role against neurodegenerative conditions.

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